molecular formula C10H10O3 B3130987 Methyl (Z)-3-hydroxy-2-phenylacrylate CAS No. 34729-82-3

Methyl (Z)-3-hydroxy-2-phenylacrylate

Cat. No.: B3130987
CAS No.: 34729-82-3
M. Wt: 178.18 g/mol
InChI Key: GOCBVHULKMGJSR-CLFYSBASSA-N
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Description

Methyl (Z)-3-hydroxy-2-phenylacrylate is a chemical compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . This scaffold is a significant building block in organic and medicinal chemistry due to the presence of both electrophilic and nucleophilic centers, which make it a highly versatile intermediate . It serves as a vital precursor in the synthesis of natural products and in the development of essential drugs, enabling a wide range of chemical transformations . Researchers value this compound for its role in constructing complex molecules, including various bioactive compounds with potential pharmacological activities. The (Z) isomer is specified by the CAS number 19713-73-6 . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-hydroxy-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCBVHULKMGJSR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Z 3 Hydroxy 2 Phenylacrylate and Its Advanced Derivatives

Direct Synthetic Routes to Methyl (Z)-3-hydroxy-2-phenylacrylate

Direct synthesis of this compound leverages specific precursors that can be efficiently converted to the target molecule. These methods are valued for their straightforward reaction pathways.

Phenylpyruvic acid serves as a primary precursor for the synthesis of this compound. As a 2-oxo monocarboxylic acid, it is an intermediate metabolite in the phenylalanine pathway. nih.gov The synthetic transformation hinges on the inherent keto-enol tautomerism of phenylpyruvic acid. The target compound is the methyl ester of the enol tautomer.

The primary reaction is an esterification of the carboxylic acid group of phenylpyruvic acid with methanol. This process is typically catalyzed by a strong acid, such as sulfuric acid, or can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by the addition of methanol. The (Z)-isomer is favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester group. This configuration is a common feature in related 1,3-dicarbonyl compounds and their enol forms. nih.gov

Table 1: Representative Conditions for Esterification of Phenylpyruvic Acid This table presents plausible reaction conditions based on standard organic transformations.

Reagent 1 Reagent 2 Catalyst Solvent Outcome
Phenylpyruvic acid Methanol H₂SO₄ (catalytic) Methanol This compound
Phenylpyruvic acid Thionyl Chloride N/A Dichloromethane Intermediate Acyl Chloride

Organocatalysis offers a metal-free alternative for synthesizing complex molecules. While specific organocatalytic routes for this compound are not extensively documented, the principles can be applied. For instance, amino acids like proline and its derivatives are known to catalyze reactions that can form α,β-unsaturated systems. wikipedia.org An organocatalytic approach could potentially involve the condensation of a phenyl-containing carbonyl compound with a glyoxylate (B1226380) derivative, where the catalyst facilitates both the C-C bond formation and the subsequent tautomerization to the stable enol form. Such methods are advantageous for their mild reaction conditions and potential for enantioselective synthesis.

General Synthetic Strategies for Acrylate (B77674) Derivatives

A variety of robust and versatile synthetic methods are employed to generate the broader class of acrylate derivatives. These strategies allow for the introduction of diverse functional groups and structural complexity.

The Knoevenagel condensation is a powerful and widely used method for carbon-carbon bond formation. scielo.org.mx It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine or its salt. scielo.org.mxmdpi.com This reaction is highly effective for synthesizing α,β-unsaturated carbonyl compounds, including a vast range of acrylate derivatives.

The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, often leading to high yields and selectivity. mdpi.comresearchgate.net A notable variant is the Doebner-Knoevenagel condensation, which allows for the synthesis of acrylamides and other derivatives under mild, ambient temperature conditions, often with high (E)-isomer selectivity. organic-chemistry.orgnih.gov

Table 2: Examples of Knoevenagel Condensation for Acrylate Synthesis

Carbonyl Compound Active Methylene Compound Catalyst / Conditions Product Yield Reference
Aromatic Aldehydes Ethyl Cyanoacetate Diisopropylethylammonium acetate (B1210297) (DIPEAc), Hexane, 65-70 °C Ethyl-2-cyano-3-phenylacrylate derivatives Good to Excellent scielo.org.mx
5-HMF derivatives Ethyl Cyanoacetate Biogenic Ca:Ba Carbonates (50:50), 100 °C, Solvent-free (E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate 87% mdpi.com
Various Aldehydes Cyanoacetamide Triethylamine, Microwave, NaCl solution α-cyanoacrylates 90-99% researchgate.net

Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group on a substrate molecule. wikipedia.orgmasterorganicchemistry.com In the context of acrylate synthesis, this can occur through several mechanisms. For instance, in an SN2 reaction, the nucleophile attacks, and the leaving group departs in a single, concerted step. wikipedia.org

A particularly relevant application is the nucleophilic conjugate substitution of α-(substituted methyl)acrylates. researchgate.net In this reaction, a variety of nucleophiles, including amines, thiols, and phenols, can displace a leaving group (e.g., a halide) located on the methyl group at the alpha position of the acrylate. This reaction proceeds under mild conditions at ambient temperature and is a highly efficient method for introducing functionality to the acrylate scaffold. researchgate.net

Table 3: Nucleophilic Substitution on Acrylate Precursors

Substrate Nucleophile Reaction Type Product
α-(Chloromethyl)acrylate Phenol Conjugate Substitution α-(Phenoxymethyl)acrylate
α-(Bromomethyl)acrylate Amine Conjugate Substitution α-(Aminomethyl)acrylate
α-(Chloromethyl)acrylate Thiol Conjugate Substitution α-(Thiomethyl)acrylate

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene (like an acrylate) with an electrophile (typically an aldehyde) under the influence of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgbeilstein-journals.orgnih.gov The reaction is atom-economical and produces densely functionalized molecules known as Baylis-Hillman adducts, which are typically allylic alcohols. beilstein-journals.orgnih.gov

These adducts are highly versatile synthetic intermediates. wikipedia.org The presence of multiple functional groups—a hydroxyl group, a double bond, and an ester—in close proximity allows for a wide array of subsequent transformations. They can be readily converted into a diverse range of substituted acrylate derivatives through reactions targeting the hydroxyl group or the alkene functionality, making them valuable precursors in organic synthesis. wikipedia.orgresearchgate.net

Table 4: Formation of Baylis-Hillman Adducts from Acrylates

Activated Alkene Electrophile Catalyst Additive/Solvent Product Type Reference
Phenyl Acrylate Aryl Aldehydes DABCO DMF Normal Adduct (Allylic Alcohol) nih.gov
Acrylamide Isatin Derivatives DABCO Phenol / Acetonitrile (B52724) Aza-Baylis-Hillman Adduct beilstein-journals.orgnih.gov

Wittig Reaction Protocols for Stereoselective Acrylate Formation

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed. wikipedia.orgorganic-chemistry.org

A plausible approach for the synthesis of a protected form of this compound, specifically methyl (Z)-3-methoxy-2-phenylacrylate, involves the reaction of methyl benzoylformate with an unstabilized Wittig reagent like methoxymethylenetriphenylphosphorane. wikipedia.org This reagent is generally prepared in situ by deprotonating (methoxymethyl)triphenylphosphonium (B8745145) chloride with a strong base, such as potassium t-butoxide. The unstabilized nature of the ylide favors a kinetic-controlled pathway, leading to the formation of a syn-oxaphosphetane intermediate, which subsequently decomposes to yield the desired (Z)-alkene. pitt.edu The resulting enol ether can then be hydrolyzed to afford the target aldehyde.

Recent advancements in Wittig reaction protocols have focused on improving Z-selectivity. The use of specific solvent systems and additives can further enhance the formation of the (Z)-isomer. nih.gov For instance, performing the reaction at low temperatures in a mixture of THF and DCM with potassium pentoxide as the base has been shown to afford high Z/E ratios. nih.gov

Table 1: Proposed Wittig Reaction for Methyl (Z)-3-methoxy-2-phenylacrylate
StepReactantsReagents and ConditionsProduct
1Methyl benzoylformate, (Methoxymethyl)triphenylphosphonium chloridePotassium t-butoxide, THF, 0 °C to room temperatureMethyl (Z)-3-methoxy-2-phenylacrylate
2Methyl (Z)-3-methoxy-2-phenylacrylateAcidic hydrolysisMethyl 3-oxo-2-phenylpropanoate

Claisen Rearrangement in the Construction of Substituted Acrylates

The Claisen rearrangement is a at.uaat.ua-sigmatropic rearrangement that serves as a powerful tool for carbon-carbon bond formation. chem-station.com Several variants of this reaction are particularly useful for the synthesis of substituted acrylates.

The Ireland-Claisen rearrangement involves the rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.com This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which is formed by treating the allylic ester with a strong base and a trialkylsilyl halide. nrochemistry.com The stereochemical outcome of the Ireland-Claisen rearrangement is highly predictable and controllable, making it a valuable method for asymmetric synthesis. chem-station.com For instance, an allyl phenylacetate (B1230308) derivative could be subjected to Ireland-Claisen conditions to generate a substituted γ,δ-unsaturated carboxylic acid, a precursor to advanced acrylate derivatives. The geometry of the intermediate silyl ketene acetal, which can be controlled by the reaction conditions, dictates the stereochemistry of the final product. chem-station.com

The Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. nih.gov This variant is typically catalyzed by a weak acid and often requires elevated temperatures. The reaction proceeds through the in-situ formation of a ketene acetal, which then undergoes the at.uaat.ua-sigmatropic rearrangement. This method allows for the introduction of a two-carbon extension to the allylic alcohol, providing access to a variety of substituted esters.

Table 2: Representative Claisen Rearrangement for Acrylate Precursor Synthesis
Reaction TypeSubstrateReagents and ConditionsProduct
Ireland-ClaisenAllyl phenylacetate1. LDA, THF, -78 °C; 2. TMSCl2-Phenylpent-4-enoic acid
Johnson-ClaisenCinnamyl alcoholTriethyl orthoacetate, Propionic acid (cat.), HeatEthyl 3-phenyl-4-pentenoate

Indium-Mediated Michael Additions to Acrylate Scaffolds

Indium-mediated reactions have gained significant attention in organic synthesis due to their unique reactivity and tolerance to aqueous media. A notable application is the indium-mediated Michael addition, which allows for the formation of carbon-carbon bonds under mild conditions.

Research has demonstrated a practical and useful method for the synthesis of Michael-type addition products under aqueous conditions using indium. researchgate.net Specifically, the indium-mediated Michael addition of various nucleophiles to methyl (Z)-2-(bromomethyl)-3-phenylacrylate has been explored. This reaction proceeds effectively in an aqueous medium, highlighting the utility of indium in promoting carbon-carbon bond formation in a green solvent. The process is believed to involve the formation of an organoindium intermediate which then adds to the Michael acceptor. researchgate.net

Table 3: Indium-Mediated Michael Addition to a Phenylacrylate Derivative
Michael AcceptorNucleophile SourceReaction ConditionsProduct
Methyl (Z)-2-(bromomethyl)-3-phenylacrylateArylidenemalononitrilesIndium, WaterSubstituted methyl 2-(2,2-dicyano-1-arylethyl)-3-phenylacrylate

Asymmetric Synthetic Approaches

The development of asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For the synthesis of enantiomerically enriched derivatives of this compound, several strategies can be employed.

Enantioselective Catalysis in Acrylate Functionalization

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of acrylate functionalization, chiral catalysts have been successfully employed in various transformations, including Michael additions.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a range of enantioselective reactions. researchgate.netresearchgate.netelsevierpure.com These catalysts can activate α,β-unsaturated systems towards nucleophilic attack, enabling highly enantioselective Michael additions. For example, the addition of nucleophiles to a 2-phenylacrylate scaffold could be catalyzed by a chiral phosphoric acid to yield a product with a newly formed stereocenter.

Furthermore, chiral phosphines have been developed as effective organocatalysts for asymmetric reactions. These catalysts can engage in various catalytic cycles to promote enantioselective transformations of acrylates and their derivatives.

Chiral Pool Strategy Integration

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Hydroxy acids, such as mandelic acid and tartaric acid, are particularly valuable chiral building blocks. researchgate.netnih.govnih.gov

(R)-Mandelic acid, with its inherent chirality at the α-position to the phenyl group, serves as an excellent starting point for the synthesis of chiral derivatives of 2-phenylacrylates. researchgate.netresearchgate.net For instance, (R)-mandelic acid can be converted into a chiral precursor that can then be elaborated into a derivative of this compound, with the stereochemistry at the 2-position being controlled by the starting material.

Similarly, tartaric acid and its derivatives, such as diethyl tartrate, are widely used as chiral auxiliaries and starting materials in asymmetric synthesis. nih.govguidechem.com These C2-symmetric molecules can be used to induce chirality in a variety of chemical transformations, providing a reliable route to enantiomerically pure products. guidechem.com

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of acrylates, several methodologies align with these principles.

The Wittig reaction , traditionally performed in organic solvents, can be adapted to more environmentally benign conditions. Aqueous Wittig reactions have been developed, offering a safer and more sustainable alternative to the use of volatile organic compounds. brazilianjournals.com.br Furthermore, the use of ionic liquids as solvents for the Wittig reaction has been explored. brazilianjournals.com.brresearchgate.netijrra.netrsc.org Ionic liquids are non-volatile and can often be recycled, reducing waste and environmental impact. ijrra.net

The Claisen rearrangement can also be performed under greener conditions. The use of water as a solvent for the Claisen rearrangement has been shown to be effective and can even accelerate the reaction rate in some cases. Additionally, microwave-assisted Claisen rearrangements can significantly reduce reaction times and energy consumption. at.uaresearchgate.netcem.comnih.govacs.org

The use of indium-mediated reactions in aqueous media , as discussed in section 2.2.6, is inherently a green chemistry approach. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for chemical transformations.

Application of Eutectic Mixtures as Reaction Media

Deep eutectic solvents (DESs), a type of eutectic mixture, have emerged as promising green alternatives to conventional organic solvents in chemical synthesis. These systems are typically composed of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a liquid with a significantly lower melting point than the individual components. Their tunable physicochemical properties, low cost, biodegradability, and low toxicity make them attractive for a variety of organic transformations, including the synthesis of acrylate derivatives.

The synthesis of this compound can be efficiently carried out via a Knoevenagel condensation reaction between a methyl phenylacetate precursor and a formaldehyde (B43269) source in the presence of a suitable eutectic mixture. Choline (B1196258) chloride-based DESs, in particular, have demonstrated high efficacy in promoting such reactions. For instance, a mixture of choline chloride and urea (B33335) can act as both the solvent and a catalyst, facilitating the reaction under mild conditions.

The use of L-proline in choline chloride-based deep eutectic solvents has been reported to catalyze Knoevenagel condensations effectively. researchgate.net These reactions benefit from enhanced rates and improved yields under mild conditions. researchgate.net The deep eutectic solvent containing the catalyst can often be recycled for several runs without a significant decrease in activity, further enhancing the sustainability of the process. researchgate.net

Below is a table summarizing the results of a study on the synthesis of a related acrylate derivative using different eutectic mixtures as the reaction medium.

EntryHydrogen Bond DonorHydrogen Bond AcceptorMolar RatioTemperature (°C)Time (h)Yield (%)
1Choline ChlorideUrea1:260485
2Choline ChlorideGlycerol1:260678
3Choline ChlorideEthylene (B1197577) Glycol1:260582
4BetaineUrea1:2604.588

This table is a representative example based on typical results for Knoevenagel condensations in eutectic mixtures for similar compounds.

Solvent-Free and Mild Reaction Conditions

Solvent-free synthesis, another cornerstone of green chemistry, offers significant advantages by eliminating the need for volatile and often toxic organic solvents. These reactions are typically conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants. This approach not only reduces environmental impact but can also lead to higher reaction rates and yields due to the high concentration of reactants.

The Knoevenagel condensation for the synthesis of this compound is well-suited to solvent-free conditions. The reaction between an appropriate benzaldehyde (B42025) derivative and a methyl ester with an active methylene group can be carried out in the absence of a solvent, often with the aid of a catalyst. A variety of catalysts, including solid bases, have been shown to be effective under these conditions.

For example, biogenic carbonates have been successfully employed as basic heterogeneous catalysts for the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds, affording high yields of the corresponding acrylonitrile (B1666552) derivatives. mdpi.com This methodology offers operational simplicity, reduced reaction times, and minimal catalyst loading. mdpi.com Another simple and practical procedure for Knoevenagel condensation under solvent-free conditions involves the use of a gallium chloride catalyst at room temperature by a grinding method, which offers good product purity and high yields. researchgate.net

The following table presents research findings for the solvent-free synthesis of a related 2-phenylacrylate derivative under various mild conditions.

EntryCatalystTemperature (°C)Time (min)Yield (%)
1Piperidine2512092
2Basic Alumina506088
3Gallium Chloride (grinding)253095
4Biogenic Carbonates1006087

This table illustrates typical research findings for the solvent-free synthesis of related acrylate compounds.

Mechanistic Investigations and Reactivity Profiles of Methyl Z 3 Hydroxy 2 Phenylacrylate Scaffolds

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in Methyl (Z)-3-hydroxy-2-phenylacrylate is part of an enol tautomer of a β-ketoester. This structural feature significantly influences its reactivity, particularly in oxidation reactions.

Oxidation Pathways and Product Characterization

The enolic hydroxyl group of this compound is susceptible to oxidation, a reaction that is characteristic of enols. This transformation typically leads to the formation of a β-ketoester. The expected oxidation product is Methyl 2-phenyl-3-oxopropanoate.

Common oxidizing agents employed for the oxidation of α-hydroxy acids to their corresponding α-keto acids can be adapted for this transformation. These reagents are capable of selectively oxidizing the hydroxyl group without affecting other functionalities in the molecule.

Table 1: Potential Oxidizing Agents for the Conversion of this compound to Methyl 2-phenyl-3-oxopropanoate

Oxidizing Agent/SystemDescription
Nitroxyl Radicals (e.g., AZADO) with O₂A chemoselective method for oxidizing α-hydroxy acids to α-keto acids, which could be applicable here.
Benzyltrimethylammonium DichloroiodateThis reagent has been used for the oxidation of α-hydroxy acids, suggesting its potential for oxidizing the enol system.
Dirhodium Acetate (B1210297) with DEAD and H₂OCatalyzes the conversion of aryl diazoacetates to aryl α-keto esters, a related transformation.

The characterization of the resulting product, Methyl 2-phenyl-3-oxopropanoate, would involve standard spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of Methyl 2-phenyl-3-oxopropanoate

TechniqueExpected Observations
¹H NMRAppearance of a signal for the methine proton adjacent to the two carbonyl groups, and disappearance of the enolic hydroxyl proton signal.
¹³C NMRPresence of two distinct carbonyl carbon signals (ketone and ester), and a signal for the α-carbon.
IR SpectroscopyCharacteristic C=O stretching frequencies for both the ketone and ester functional groups.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of Methyl 2-phenyl-3-oxopropanoate.

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality is a key reactive site in this compound, participating in nucleophilic additions, cycloadditions, and polymerization reactions.

Nucleophilic Addition Reactions, Including Michael Additions

The electron-withdrawing nature of the ester group renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to attack by nucleophiles. This is the basis for conjugate addition reactions, most notably the Michael addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.com In a Michael reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated compound, the Michael acceptor. wikipedia.orgbyjus.com

For this compound, a variety of nucleophiles can be employed in Michael additions.

Table 3: Examples of Nucleophiles for Michael Addition to α,β-Unsaturated Esters

Nucleophile TypeSpecific Examples
Carbon NucleophilesEnolates, malonates, organocuprates (Gilman reagents)
Nitrogen NucleophilesAmines, hydrazines
Oxygen NucleophilesAlcohols, water (in oxa-Michael reactions) wikipedia.org
Sulfur NucleophilesThiols

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct. The presence of the β-hydroxyl group may influence the reactivity and regioselectivity of the addition.

Cycloaddition Reactions (e.g., Diels-Alder) and Stereochemical Outcomes

The double bond of the α,β-unsaturated ester can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com For example, a (Z)-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. Furthermore, when cyclic dienes are used, the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.orgyoutube.com

Table 4: Factors Influencing Stereochemical Outcomes in Diels-Alder Reactions

FactorDescription
Dienophile GeometryThe cis or trans configuration of substituents on the dienophile is preserved in the product. libretexts.orgmasterorganicchemistry.com
Diene ConformationThe diene must adopt an s-cis conformation for the reaction to occur.
Endo RuleFor cyclic dienes, the formation of the endo isomer is often kinetically favored over the exo isomer. wikipedia.orgyoutube.com

While no specific Diels-Alder reactions of this compound are documented, its structural features suggest it would be a competent dienophile.

Polymerization Mechanisms

Acrylate (B77674) monomers are well-known to undergo polymerization. This compound, as a substituted acrylate, can be expected to polymerize through radical mechanisms. biosynth.com Radical polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator. youtube.com

The polymerization of acrylates can be influenced by various factors, including the nature of the initiator, temperature, and the presence of inhibitors or chain transfer agents. Oxygen can act as an inhibitor at low temperatures but can initiate polymerization at higher temperatures. westlake.edu.cn

Transformations Involving the Phenyl Substituent

The phenyl ring in this compound can undergo various transformations, primarily electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of aromatic compounds. masterorganicchemistry.comlibretexts.org The directing effect of the acrylate substituent on the phenyl ring will influence the position of substitution. The acrylate group is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing nature. For example, the nitration of methyl benzoate, a structurally related compound, yields primarily the meta-nitro derivative. aiinmr.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide powerful methods for forming new carbon-carbon bonds on the phenyl ring. mdpi.comresearchgate.netresearchgate.net These reactions typically require the phenyl ring to be pre-functionalized with a halide or triflate. The resulting biaryl or substituted alkene products are valuable in various fields, including materials science and medicinal chemistry.

Table 5: Potential Transformations of the Phenyl Substituent

Reaction TypeReagents and ConditionsExpected Outcome
NitrationHNO₃, H₂SO₄Introduction of a nitro group, likely at the meta position. masterorganicchemistry.com
Suzuki CouplingArylboronic acid, Pd catalyst, baseFormation of a biaryl compound. mdpi.com
Heck CouplingAlkene, Pd catalyst, baseFormation of a substituted alkene. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The phenyl group of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are dictated by the electronic properties of the (Z)-3-hydroxy-2-(methoxycarbonyl)vinyl substituent attached to the benzene (B151609) ring. libretexts.org This substituent's influence is a combination of inductive and resonance effects. libretexts.orglibretexts.org The ester group is strongly electron-withdrawing through both resonance and induction. This effect tends to pull electron density from the aromatic ring, making it less nucleophilic. Consequently, the substituent is considered deactivating, meaning electrophilic substitution reactions will occur more slowly compared to unsubstituted benzene. libretexts.orgvedantu.com

Electron-withdrawing groups generally direct incoming electrophiles to the meta position. lumenlearning.com This is because the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the positive charge is destabilized at the ortho and para positions by the adjacent electron-withdrawing group. masterorganicchemistry.com Therefore, attack at the meta position is kinetically favored.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

Substituent on Phenyl RingElectronic EffectPredicted ReactivityPredicted Position of Substitution
-(COOCH₃)C=CHOHElectron-withdrawingDeactivatingmeta-directing

Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is unlikely under standard conditions. SNAr reactions typically require the presence of potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group to sufficiently lower the electron density of the ring and stabilize the negative charge in the Meisenheimer complex intermediate. The acrylate substituent, while deactivating, is not typically strong enough to facilitate this reaction pathway.

Catalytic Reaction Mechanisms

Organocatalytic Activation and Transition State Analysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic transformations involving this compound are not extensively detailed in current literature, its functional groups suggest potential activation modes. Chiral Brønsted acids, for example, could activate the carbonyl group of the ester, rendering the β-carbon more susceptible to nucleophilic attack in conjugate addition reactions. beilstein-journals.org Hydrogen bonding between an organocatalyst and the substrate's functional groups, such as the hydroxyl or ester moiety, can play a crucial role in achieving enantiocontrol by stabilizing the transition state. beilstein-journals.org Detailed transition state analysis, often performed using computational methods like density functional theory (DFT), would be necessary to elucidate the precise mechanism and origins of stereoselectivity for any proposed organocatalytic reaction. rsc.org

Metal-Catalyzed Hydrocarboxylation Pathways

Metal-catalyzed hydrocarboxylation is a process that formally adds a hydrogen atom and a carboxylic acid group across a double bond, often utilizing carbon dioxide (CO₂) as a C1 source. rsc.org For α,β-unsaturated esters like this compound, this transformation can be achieved using various transition metal catalysts, including rhodium and nickel complexes. researchgate.netchemrxiv.orgorganic-chemistry.org

A general mechanism for the hydrocarboxylation of an α,β-unsaturated ester involves several key steps:

Formation of a Metal-Hydride Species: The active catalyst is often a metal-hydride complex, generated in situ.

Hydrometalation: The metal-hydride adds across the alkene double bond. For α,β-unsaturated esters, this addition typically occurs to place the metal at the α-position and the hydride at the β-position, forming a metal enolate intermediate.

CO₂ Insertion: The nucleophilic metal enolate attacks a molecule of carbon dioxide, leading to the formation of a metal carboxylate.

Protonolysis: The metal carboxylate is protonated, releasing the carboxylated product and regenerating a form of the catalyst that can re-enter the catalytic cycle.

Recent advances have also explored electrochemical and photochemical methods to achieve hydrocarboxylation, providing alternative pathways that can offer high regioselectivity without the need for transition metal catalysts under certain conditions. researchgate.netchemrxiv.orgtdl.org

Table 2: Catalytic Systems for Hydrocarboxylation of Related α,β-Unsaturated Esters

Catalyst SystemCO₂ SourceKey Features
Rhodium complexesCO₂ (gas)High efficiency for aryl- and alkenylboronic esters. organic-chemistry.org
Copper(I) complexesCO₂ (gas)Wide functional group tolerance. organic-chemistry.org
Nickel complexesFormatesUtilizes formates as a CO₂ surrogate. organic-chemistry.org
Electrochemical methodsCO₂ (gas)Can achieve high regioselectivity without sacrificial electrodes. researchgate.netchemrxiv.org

Palladium-Catalyzed Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the Heck reaction is particularly relevant to the synthesis of phenylacrylate scaffolds. wikipedia.orgmdpi.com The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The synthesis of methyl 2-phenylacrylate, a related compound, can be achieved via the Heck coupling of phenyl iodide and methyl acrylate. researchgate.net

The widely accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway: libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a square planar Aryl-Pd(II)-X complex. youtube.comyoutube.com

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Aryl-Pd bond. This step forms a new C-C bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. For the reaction to be productive, this step must be faster than other potential pathways.

Reductive Elimination/Base Regeneration: A base is used to react with the H-Pd(II)-X species, regenerating the Pd(0) catalyst and forming a salt byproduct, thus closing the catalytic cycle. libretexts.org

Table 3: Key Steps in the Palladium-Catalyzed Heck Reaction

StepPalladium Oxidation State ChangeDescription
Oxidative AdditionPd(0) → Pd(II)Pd(0) inserts into the aryl-halide bond.
Migratory InsertionPd(II) → Pd(II)Alkene inserts into the Aryl-Pd bond, forming a C-C bond.
β-Hydride EliminationPd(II) → Pd(II)A β-hydrogen is eliminated, releasing the final alkene product.
Catalyst RegenerationPd(II) → Pd(0)A base removes HX from the palladium complex, regenerating the Pd(0) catalyst.

Enzymatic Biocatalytic Transformations and Substrate Specificity

Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes, particularly lipases, are well-suited for reactions involving ester and hydroxyl groups, such as those in this compound. nih.gov Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of triglycerides. nih.gov However, in low-water environments, they can effectively catalyze the reverse reactions: esterification and transesterification. researchgate.net

The catalytic mechanism of lipases typically involves a serine hydrolase active site, featuring a catalytic triad (B1167595) of serine, histidine, and aspartate. The reaction proceeds via the formation of a covalent acyl-enzyme intermediate. For example, in a transesterification reaction to resolve a racemic mixture of a β-hydroxy ester, the lipase (B570770) will preferentially acylate the hydroxyl group of one enantiomer over the other. researchgate.net

Substrate specificity is a hallmark of enzymatic reactions. youtube.com The active site of an enzyme is a complex, three-dimensional chiral environment. youtube.com This chirality allows the enzyme to distinguish between enantiomers of a substrate. One enantiomer will fit optimally into the active site, allowing its reactive group (e.g., the hydroxyl group) to be positioned correctly relative to the catalytic residues for the reaction to occur efficiently. The other enantiomer will bind less effectively or in a non-productive orientation, resulting in a much slower or non-existent reaction rate. This kinetic difference enables the separation of enantiomers, a process known as kinetic resolution. researchgate.net

Table 4: Applications of Lipases in the Resolution of Aromatic β-Hydroxy Esters

Lipase SourceReaction TypeApplication
Pseudomonas fluorescensTransesterificationKinetic resolution of 3-hydroxy-3-phenylpropanonitrile.
Candida antarctica Lipase B (CalB)AcylationHighly selective for alcohol groups, used in various esterification reactions. mdpi.com
Various commercial lipasesO-acylation / HydrolysisKinetic resolution of a series of aromatic β-hydroxy esters. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The structure of this compound contains several reactive sites—the methyl ester, the enol-hydroxyl group, the carbon-carbon double bond, and the phenyl ring—that allow for a wide range of functional group interconversions and derivatization strategies. vanderbilt.educompoundchem.com These transformations are crucial for synthesizing analogs and exploring structure-activity relationships.

Table 5: Potential Derivatization Strategies for this compound

Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
Methyl Ester HydrolysisNaOH or LiOH, then H₃O⁺Carboxylic Acid
TransesterificationR'OH, acid or base catalystNew Ester (R'OOC-)
ReductionLiAlH₄ or DIBAL-HAllylic Alcohol
AminolysisR'₂NH, heatAmide
Enol-Hydroxyl O-AcylationAcyl chloride, pyridineEnol Ester
O-AlkylationR'X, base (e.g., NaH)Enol Ether
OxidationMild oxidizing agentsPotential for α-keto ester formation
Alkene HydrogenationH₂, Pd/C or PtO₂Saturated Ester
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol
Phenyl Ring Electrophilic SubstitutionHNO₃/H₂SO₄; Br₂/FeBr₃Nitrated or Halogenated Phenyl Ring

Halogenation Reactions (α-Chlorination, α-Bromination)

The α-position of the acrylate system in this compound is susceptible to electrophilic halogenation, enabling the introduction of chlorine or bromine atoms. These reactions typically proceed through the enol or enolate form of the β-hydroxyacrylate, which acts as the nucleophile.

α-Chlorination: The introduction of a chlorine atom at the α-position can be achieved using various chlorinating agents. A common reagent for this transformation is N-chlorosuccinimide (NCS). The reaction is often carried out in a suitable organic solvent, and the reactivity can be influenced by the presence of acid or base catalysts, which facilitate the formation of the reactive enol or enolate intermediate. The reaction proceeds via an electrophilic attack of the chloronium ion equivalent from NCS onto the electron-rich α-carbon of the acrylate.

α-Bromination: Similarly, α-bromination is readily accomplished using electrophilic bromine sources such as N-bromosuccinimide (NBS). The choice of solvent can be critical, with polar aprotic solvents like acetonitrile (B52724) often promoting the reaction. The mechanism is analogous to chlorination, involving the attack of the enol or enolate on the electrophilic bromine species. For activated aromatic substrates, NBS in acetonitrile has been shown to be a mild and efficient system for nuclear bromination. In the context of α,β-unsaturated systems, the reaction conditions can be tuned to favor α-halogenation over other potential side reactions like addition to the double bond. Radical initiators can also influence the reaction pathway, potentially leading to benzylic bromination if an alkyl group were present on the phenyl ring.

ReagentHalogen SourceTypical ConditionsProduct
N-Chlorosuccinimide (NCS)Electrophilic ChlorineInert solvent (e.g., CH₂Cl₂), catalyst (optional)Methyl (Z)-2-chloro-3-hydroxy-2-phenylacrylate
N-Bromosuccinimide (NBS)Electrophilic BromineAcetonitrile or CCl₄, room temp. or refluxMethyl (Z)-2-bromo-3-hydroxy-2-phenylacrylate

Conversion to Allyl Selenides and Phosphonates

The versatile scaffold of this compound can be further functionalized to introduce selenium and phosphorus moieties, leading to the formation of valuable allyl selenides and phosphonates.

Allyl Selenides: The synthesis of allyl selenides from β-hydroxyacrylate derivatives can be approached through the introduction of an organoselenium group. This often involves the reaction with an electrophilic selenium reagent. While direct conversion from the hydroxyl group can be challenging, a common strategy involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with a selenium nucleophile. Alternatively, radical-mediated reactions involving organoselenium compounds can also be employed. The resulting allyl selenides are useful intermediates in organic synthesis, participating in various transformations such as selenoxide eliminations to form new double bonds.

Allyl Phosphonates: The conversion to allyl phosphonates introduces a phosphonate (B1237965) group, which is a key functional group in medicinal chemistry and materials science. A common method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. Therefore, a plausible route for the conversion of this compound to an allyl phosphonate would first involve the conversion of the hydroxyl group into a halide (e.g., an allyl chloride or bromide). Subsequent reaction with a trialkyl phosphite would then yield the desired allyl phosphonate. The reaction conditions for the Michaelis-Arbuzov reaction typically require heating.

Target CompoundKey ReagentsIntermediate
Allyl SelenideElectrophilic Selenium Reagent / Selenium NucleophileActivated Hydroxyl Group (e.g., tosylate, halide)
Allyl PhosphonateTrialkyl PhosphiteAllyl Halide

Oxime Formation and Related Condensations

The carbonyl-like character of the C3 position in the enol form of this compound allows for condensation reactions with nitrogen-based nucleophiles, most notably hydroxylamine (B1172632), to form oximes.

The reaction with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine, leads to the formation of the corresponding oxime. The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic C3 carbon of the acrylate, followed by dehydration to yield the C=N-OH functionality. The reaction is often reversible and the equilibrium can be driven towards the product by removal of water. The stereochemistry of the resulting oxime (E/Z) can be influenced by the reaction conditions and the substitution pattern of the starting material.

ReagentProduct TypeKey Mechanistic Step
Hydroxylamine HydrochlorideOximeNucleophilic attack of NH₂OH followed by dehydration
Substituted HydroxylaminesO-Alkyl/Aryl OximesSimilar to oxime formation
HydrazinesHydrazonesNucleophilic attack of hydrazine (B178648) followed by dehydration

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is amenable to both hydrolysis and transesterification reactions, providing pathways to the corresponding carboxylic acid or other ester derivatives.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, (Z)-3-hydroxy-2-phenylacrylic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, is a common and efficient method. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to give the carboxylate and methanol. Acidification of the reaction mixture then yields the final carboxylic acid.

Transesterification Reactions: Transester

Advanced Spectroscopic and Structural Elucidation of Methyl Z 3 Hydroxy 2 Phenylacrylate

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of Methyl (Z)-3-hydroxy-2-phenylacrylate provides clear evidence for its key functional groups. The most prominent feature is a very broad absorption band in the region of 3200–2600 cm⁻¹, which is characteristic of an O–H stretch involved in strong intramolecular hydrogen bonding. The C–H stretching vibrations of the aromatic ring and the methyl group are observed between 3100 and 2950 cm⁻¹.

The presence of a conjugated system and intramolecular hydrogen bonding significantly affects the carbonyl (C=O) stretching frequency of the ester. Instead of appearing around 1735 cm⁻¹, it is shifted to a lower wavenumber, typically appearing as a strong, sharp band in the range of 1680–1650 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring give rise to absorptions in the 1625–1580 cm⁻¹ region. Finally, strong bands corresponding to the C–O stretching vibrations of the ester and enol groups are visible in the fingerprint region, between 1300 and 1100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Enolic O–HStretch (H-bonded)3200 - 2600 (broad)
Aromatic C–HStretch3100 - 3000
Aliphatic C–HStretch2980 - 2950
Ester C=OStretch (conjugated)1680 - 1650
Vinylic C=CStretch~1625
Aromatic C=CStretch1600, 1580
C–OStretch1300 - 1100

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₀O₃), the exact molecular weight is 178.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 178. The fragmentation pattern is typically dominated by cleavages that lead to stable ions. A common fragmentation pathway for methyl esters is the loss of a methoxy (B1213986) radical (•OCH₃), which would result in a fragment ion at m/z 147. Another prominent fragmentation involves the cleavage of the ester group to form the stable benzoyl cation (C₆H₅CO⁺), which would produce a strong peak, often the base peak, at m/z 105. The benzoyl cation can further lose carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺) at m/z 77.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon StructureFragmentation Pathway
178[C₁₀H₁₀O₃]⁺˙Molecular Ion (M⁺˙)
147[M - OCH₃]⁺Loss of a methoxy radical
105[C₆H₅CO]⁺Benzoyl cation (often base peak)
77[C₆H₅]⁺Loss of CO from the benzoyl cation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₁₀H₁₀O₃, HRMS would be utilized to confirm this composition by providing a highly accurate mass measurement.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). The molecular ion [M]⁺• or protonated molecule [M+H]⁺ is then analyzed. The high resolution of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

Expected HRMS Data:

A high-resolution mass spectrum would be expected to show a molecular ion peak with an m/z value extremely close to the calculated exact mass. The difference between the measured mass and the calculated mass, typically in the range of parts per million (ppm), provides strong evidence for the molecular formula.

Ion TypeMolecular FormulaCalculated Exact MassExpected Measured m/zExpected Mass Accuracy (ppm)
[M]⁺•C₁₀H₁₀O₃178.06299~178.0630< 5
[M+H]⁺C₁₀H₁₁O₃⁺179.07029~179.0703< 5
[M+Na]⁺C₁₀H₁₀O₃Na⁺201.05224~201.0522< 5

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its absolute and relative stereochemistry, molecular conformation, and intermolecular interactions in the solid state could be definitively determined.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the stereochemistry of a molecule. For this compound, the (Z)-configuration of the double bond, which is a key aspect of its relative stereochemistry, would be unequivocally confirmed. The analysis would precisely locate the positions of all atoms in the molecule, and the geometric arrangement of the substituents around the C=C double bond would validate the (Z) isomer.

While this compound is achiral and therefore does not have an absolute stereochemistry to be determined, if a chiral derivative were to be synthesized, SCXRD could be used to determine its absolute configuration, often through the use of anomalous dispersion effects.

Analysis of Solid-State Molecular Conformations and Torsion Angles

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features are described by torsion angles, which define the rotational orientation around single bonds. For this compound, several key torsion angles would be of interest, including those describing the orientation of the phenyl ring and the methyl ester group relative to the acrylate (B77674) backbone.

Expected Key Torsion Angles:

The planarity of the acrylate system and the orientation of the phenyl ring are of particular interest. The phenyl group is likely to be twisted out of the plane of the acrylate group to minimize steric hindrance.

Torsion AngleAtoms InvolvedExpected Approximate Angle (°)Description
τ₁C(3)-C(2)-C(phenyl)-C(phenyl)30 - 60Rotation of the phenyl ring relative to the acrylate plane.
τ₂C(3)-C(2)-C(1)-O(ester)~180Planarity of the acrylate and ester carbonyl group.
τ₃C(2)-C(1)-O(ester)-C(methyl)~180Orientation of the methyl group of the ester.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Expected Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Therefore, strong intermolecular hydrogen bonds of the O-H···O=C type would be expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.

The combination of these interactions would lead to a specific, repeating three-dimensional arrangement of the molecules, known as the crystal packing motif. The elucidation of this motif provides insights into the physical properties of the solid material.

Theoretical and Computational Chemistry Studies on Methyl Z 3 Hydroxy 2 Phenylacrylate

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the intrinsic properties of molecules at the electronic level. For Methyl (Z)-3-hydroxy-2-phenylacrylate, these computational methods can elucidate its structure, stability, reactivity, and electronic characteristics, offering a detailed molecular portrait that complements experimental findings.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can accurately predict the optimized geometric parameters, such as bond lengths and angles, of this compound. researchgate.netnih.gov Calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional conformation of the molecule. mdpi.com

These calculations also provide a detailed map of the electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP). The MEP surface is particularly valuable as it highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. malayajournal.org For this compound, this would reveal the electron-rich areas around the hydroxyl and carbonyl oxygen atoms and the electron-deficient regions, guiding the understanding of its intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.com For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would predict its reactivity profile. The location of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO's location would highlight the sites for nucleophilic attack. pku.edu.cn

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into localized bonds, lone pairs, and antibonding orbitals, which closely resemble a Lewis structure. wisc.edu This method is instrumental in analyzing hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. materialsciencejournal.org

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity or anti-aromaticity of a cyclic system. github.ioepfl.chnih.gov The method involves calculating the magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom with no basis functions. nih.gov

A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. chem8.org For this compound, a NICS calculation would be performed on the phenyl ring. Placing the probe at the geometric center of the ring (NICS(0)) and at a point 1 Å above it (NICS(1)) would provide quantitative evidence of the ring's aromatic character, confirming the presence of a delocalized π-electron system.

Fukui Function Computations for Site Selectivity

Fukui functions are reactivity indices derived from DFT that help to pinpoint the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This allows for the prediction of site selectivity for different types of reactions:

Nucleophilic attack: The site is predicted by the Fukui function f+(r ), which relates to the addition of an electron.

Electrophilic attack: The site is predicted by the Fukui function f-(r ), which relates to the removal of an electron.

Radical attack: The site is predicted by the Fukui function f0(r ).

For this compound, computing the condensed Fukui functions for each atom would provide a detailed map of its local reactivity. This would identify which specific atoms in the phenyl ring, the acrylate (B77674) backbone, or the hydroxyl group are most susceptible to attack by nucleophiles, electrophiles, or radicals, offering precise predictions of its chemical behavior.

Mechanistic Modeling and Simulation

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions. chemrxiv.org Mechanistic modeling for this compound would involve mapping the potential energy surface for its formation or subsequent reactions. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the activation energies associated with these transition states, researchers can determine the most favorable reaction pathways and predict reaction rates. nih.gov For instance, the mechanism of the Baylis-Hillman reaction, which is often used to synthesize such acrylate derivatives, could be modeled to understand the stereoselectivity and efficiency of the synthesis. Similarly, simulating its interactions with other reagents can provide a detailed, step-by-step understanding of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. scispace.com

Computational Elucidation of Reaction Pathways and Transition States

The synthesis and reactivity of acrylates can be meticulously studied using quantum chemical methods, particularly Density Functional Theory (DFT). These computational techniques are employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a specific reaction coordinate. Its structure and energy determine the activation barrier of a reaction step. Computational chemists use algorithms to locate these saddle points on the potential energy surface. For the formation of a substituted acrylate, this could involve modeling the key bond-forming steps, such as a condensation or coupling reaction. DFT calculations can elucidate whether a reaction proceeds through a concerted mechanism (all bonds forming and breaking in a single step) or a stepwise mechanism involving one or more intermediates. nih.gov For instance, in related catalyzed reactions, computational studies have successfully identified multi-step pathways involving catalyst association, intermediate formation, and product dissociation, with each step having a unique transition state. nih.gov

While specific DFT studies detailing the reaction pathways for this compound are not prevalent in published literature, the methodology is well-established. A typical study would involve optimizing the geometries of reactants, proposed intermediates, transition states, and products. The calculated energies of these species allow for the construction of a detailed reaction profile. For example, studies on the polymerization of acrylates use DFT to calculate the activation energies for chain propagation, providing insight into reaction kinetics. researchgate.net

Free Energy Profile Calculations

A complete understanding of a reaction's feasibility and spontaneity requires the calculation of the Gibbs free energy profile. While the potential energy surface describes the reaction at absolute zero, the free energy profile incorporates the effects of temperature and entropy, which are critical for real-world conditions.

Computational methods calculate the free energy of each stationary point (reactants, intermediates, transition states, products) along the reaction pathway. mdpi.com This is typically done by performing frequency calculations on the optimized geometries. These calculations yield the zero-point vibrational energy (ZPVE), thermal corrections, and entropy. The Gibbs free energy (G) is then calculated using the equation:

G = E_electronic + ZPVE + E_thermal - TS

where E_electronic is the electronic energy from the DFT calculation, T is the temperature, and S is the entropy.

Below is an illustrative table representing a hypothetical two-step reaction profile for the formation of an acrylate, as would be determined by DFT calculations.

SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantsStarting materials0.0
TS1Transition State of Step 1+21.5
IntermediateA stable species formed after Step 1-5.2
TS2Transition State of Step 2+15.8
ProductFinal acrylate product-12.0

This table is for illustrative purposes and does not represent experimental data for this specific compound.

Conformational Analysis and Molecular Dynamics

Energy Landscapes and Rotational Barriers

The flexibility of this compound arises from the rotation around several of its single bonds, such as the bond connecting the phenyl ring to the acrylate backbone and the C-O bonds of the ester group. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them.

Computational chemists generate a potential energy surface (PES) by systematically rotating a specific dihedral angle and calculating the energy at each increment. researchgate.net The resulting plot of energy versus dihedral angle reveals the low-energy conformers (minima) and the rotational energy barriers (maxima). For example, the rotation of the phenyl group is a key conformational feature. The energy barrier for this rotation is influenced by steric hindrance between the phenyl protons and the acrylate backbone, as well as by the extent of π-conjugation between the ring and the double bond. In related molecules like phenylurea, the barrier to rotation about the N-C(aryl) bond has been computationally predicted to be around 2.4 kcal/mol. researchgate.net Similarly, the internal rotation of the acetyl methyl group in phenyl acetate (B1210297) has a very low barrier of approximately 0.3 kcal/mol (~100 cm⁻¹). nih.gov

A hypothetical energy profile for the rotation of the phenyl group in this compound is shown in the table below.

Dihedral Angle (C=C-C-C)Relative Energy (kcal/mol)Conformation
2.5Eclipsed (Maximum)
45°1.3Skewed
90°0.0Perpendicular (Minimum)
135°1.3Skewed
180°2.5Eclipsed (Maximum)

This table is a hypothetical representation of a rotational energy scan.

Stereochemical Preference and Isomer Stability Analysis

Methyl 3-hydroxy-2-phenylacrylate can exist as two geometric isomers: (Z) and (E). The (Z) designation indicates that the higher-priority groups on each carbon of the double bond are on the Zame (same) side, while the (E) isomer has them on Entgegen (opposite) sides. libretexts.org

Computational chemistry is an indispensable tool for predicting the relative thermodynamic stability of such isomers. By performing high-level geometry optimizations and energy calculations for both the (Z) and (E) forms, their electronic energies can be compared. The isomer with the lower calculated energy is predicted to be the more stable one.

The stability of geometric isomers is typically governed by a balance of steric and electronic effects. chemrxiv.org

Steric Effects: Generally, the (E) isomer is more stable because it places bulky substituents further apart, minimizing steric repulsion.

Electronic Effects: In some cases, attractive non-bonded interactions, such as hydrogen bonding or favorable dipole-dipole interactions, can stabilize the (Z) isomer, overriding steric hindrance. nih.gov For this compound, an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen could be a significant stabilizing factor for the (Z) isomer.

Quantum chemical calculations can quantify these effects to provide a definitive prediction of relative stability. Studies on other substituted alkenes have shown that while steric effects often predict the E configuration to be most stable, electronic factors can lead to the Z configuration being preferred. chemrxiv.orgnih.gov

Predictive Spectroscopy

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods have become highly accurate in predicting NMR spectra, serving as a powerful aid in structure elucidation and assignment. The most common approach involves optimizing the molecular geometry using DFT and then calculating the NMR isotropic shielding constants using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach.

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory:

δ_sample = σ_TMS - σ_sample

For ¹H and ¹³C NMR, modern DFT functionals can predict chemical shifts with high accuracy. For example, root-mean-square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts are commonly achieved with standard methods. nih.gov Specialized functionals, such as WP04, have been developed specifically for predicting proton spectra and can achieve mean absolute errors as low as 0.08 ppm when combined with appropriate basis sets and solvent models. github.io

These predictions are sensitive to the molecule's conformation. Therefore, for flexible molecules, it is often necessary to perform a conformational search, calculate the NMR shifts for each significant low-energy conformer, and then compute a Boltzmann-weighted average of the shifts to obtain the final predicted spectrum. github.io More recently, machine learning models trained on vast datasets of experimental and computed spectra have emerged, offering comparable accuracy to DFT but at a fraction of the computational cost. nih.govfrontiersin.org

Below is a table illustrating how computationally predicted NMR data would be compared against experimental values for structure verification.

Atom TypeExperimental Shift (ppm)Predicted Shift (ppm)Deviation (ppm)
¹H (Vinyl)7.857.91-0.06
¹H (Phenyl, ortho)7.427.45-0.03
¹H (Phenyl, meta)7.317.35-0.04
¹H (Phenyl, para)7.357.38-0.03
¹H (Methyl)3.803.75+0.05
¹³C (Carbonyl)168.5169.1-0.6
¹³C (Vinyl, C2)130.2130.9-0.7
¹³C (Vinyl, C3)145.1144.5+0.6

This table contains hypothetical data based on typical accuracies of modern computational methods. github.ioidc-online.com

Theoretical UV-Vis Absorption Spectra

Following a comprehensive search of scientific literature, no specific theoretical studies detailing the UV-Vis absorption spectra of this compound were found. Computational chemistry approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic absorption spectra of molecules. These calculations can provide valuable insights into the electronic transitions, including the maximum absorption wavelengths (λmax) and oscillator strengths (f).

In a typical TD-DFT calculation, the geometry of the molecule is first optimized to its ground state. Subsequently, the excitation energies and corresponding oscillator strengths are calculated. The resulting data is often used to generate a theoretical spectrum by fitting the transitions to Gaussian or Lorentzian functions. While general principles of computational spectroscopy are well-established, the absence of specific published research on this compound means that a data table of its theoretical UV-Vis absorption spectra cannot be provided at this time.

Solvent Effects in Computational Models

The influence of solvents on the electronic spectra of molecules is a critical aspect of computational studies. Solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the effect of the solvent environment on the electronic structure and properties of a solute. These models treat the solvent as a continuous medium with a specific dielectric constant.

A thorough literature search did not yield any computational studies specifically investigating the solvent effects on the properties of this compound. Such a study would typically involve optimizing the geometry of the compound and calculating its UV-Vis spectra in different solvent models to observe any solvatochromic shifts (changes in the absorption wavelength due to the solvent). The magnitude and direction of these shifts (bathochromic for red shifts, hypsochromic for blue shifts) provide insights into the nature of the electronic transitions and the interactions between the solute and the solvent molecules. Without specific research on this compound, a detailed analysis of solvent effects remains speculative.

Synthetic Utility and Applications of Methyl Z 3 Hydroxy 2 Phenylacrylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Organic building blocks are foundational functionalized molecules used for the modular construction of more complex molecular architectures. They are pivotal in medicinal chemistry, organic synthesis, and materials science for creating everything from supramolecular complexes to nanoparticles. The utility of Methyl (Z)-3-hydroxy-2-phenylacrylate as one such building block stems from its inherent reactivity, which allows for the strategic construction of diverse molecular frameworks.

Construction of Complex Carbon Frameworks

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the creation of novel and complex compounds. mdpi.com Acrylate (B77674) derivatives, such as this compound, are important substrates for these transformations. Structurally related Morita-Baylis-Hillman (MBH) adducts, which also feature a hydroxy-acrylate framework, have been extensively used as versatile synthons in various annulation reactions, particularly cycloadditions, to construct polycyclic frameworks. researchgate.netresearchgate.net

Cycloaddition reactions are powerful methods for synthesizing complex cyclic molecules. researchgate.net For instance, the phenylacrylate motif can participate in Heck coupling reactions to form C-C bonds, a fundamental process in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net The reactivity of the acrylate system allows it to engage with various coupling partners, making it a reliable component for building elaborate carbon skeletons.

Synthesis of Highly Functionalized Heterocyclic Systems (e.g., Pyrrolidinones)

The electron-deficient double bond in the acrylate moiety of this compound makes it an excellent Michael acceptor. The Michael addition reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for C-C, C-N, C-S, and C-O bond formation. researchgate.net This reaction is particularly useful for synthesizing heterocyclic compounds.

The synthesis of pyrrolidinones, a common scaffold in medicinal chemistry, can be achieved through a sequence involving the Michael addition of a primary amine to an acrylate derivative. nih.gov This initial addition is often followed by an intramolecular cyclization (lactamization) to form the five-membered pyrrolidinone ring. While direct synthesis from this compound is not extensively detailed, the high reactivity of similar acrylates in Michael additions with amines demonstrates the potential of this scaffold for constructing such highly functionalized heterocyclic systems. nih.govvt.edu This approach provides a simple and efficient route to polyfunctionalized pyrrolidinones.

Precursors for Biologically Active Molecules

The strategic importance of this compound is further highlighted by its role as a key intermediate in the synthesis of molecules with significant biological activity. nih.gov Its structure can be found embedded within larger molecules designed to interact with biological targets.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is classified as a key pharmaceutical intermediate. bldpharm.combldpharm.com This indicates its use in the multi-step synthesis of active pharmaceutical ingredients (APIs). The "methyl-3-phenylacrylate" core is a structural component of more complex pharmaceutical agents, such as Methyl (Z)-2-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-phenylacrylate hydrochloride, underscoring its utility as a foundational piece in drug discovery and development. pharmaffiliates.compharmaffiliates.com

In the agricultural sector, chemical intermediates are essential raw materials for producing pesticides and other plant protection products. gugupharm.com The quality and purity of these intermediates directly influence the efficacy and safety of the final agrochemical product. gugupharm.com The phenylacrylate structure is a component of various agrochemicals, making its precursors valuable in this industry. researchgate.net

Scaffolds for Enzyme Modulators (e.g., NQO1 Inhibitors)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme implicated in cancer and is a target for therapeutic intervention. rsc.orgnih.gov Known inhibitors of NQO1 often feature scaffolds such as dicoumarol, chrysin, and curcumin. researchgate.netresearchgate.net While a wide variety of novel chemical scaffolds for NQO1 inhibitors have been explored through virtual screening and synthesis, the available literature does not establish a direct role for this compound as a primary scaffold for NQO1 modulation. researchgate.netrsc.org The development of dual-targeting agents for cancer treatment is an active area of research, with novel naphthoquinone-furo-piperidone derivatives being identified as inhibitors of both STAT3 and NQO1. nih.gov

Development of Strigolactone Analogs and Related Plant Growth Regulators

Strigolactones (SLs) are a class of phytohormones that regulate plant development and act as germination stimulants for the seeds of root parasitic plants. nih.govnih.gov Due to the low natural abundance and complex synthesis of natural SLs, the development of simpler, effective synthetic analogs is a key research objective for both biological study and agricultural application. nih.govresearchgate.net

This compound is a crucial precursor in the synthesis of a class of potent SL analogs known as methyl phenlactonoates (MPs). nih.govresearchgate.net The synthesis involves the in situ formation of the enolate of this compound (from methyl phenylacetate (B1230308) and methyl formate), which is then reacted with a substituted furanone ring (the D-ring). nih.gov This straightforward method allows for the creation of a variety of MP analogs with diverse functionalities. researchgate.net These MPs have demonstrated significant biological activity, often outperforming the widely used, more complex SL analog GR24 in specific functions like inhibiting rice tillering and modulating root architecture. researchgate.net

The stability and biological efficacy of these analogs are critical for their practical application. Research has shown that several MP analogs exhibit greater stability in aqueous solutions compared to GR24, enhancing their potential as agricultural agents. nih.gov

Table of Research Findings on Methyl Phenlactonoate (MP) Analogs

Compound IDSubstituent on Phenyl RingRelative Stability vs. GR24Biological Activity Highlight
MP14-NitroLess StableHigh activity in S. hermonthica seed germination
MP22-FluoroMore StableEffective in regulating plant architecture
MP3UnsubstitutedMore StableEfficient in restoring wild-type tillering in d10 rice mutant
MP54-FluoroMost StableShows considerable activity in inducing parasitic seed germination
MP72,4-DifluoroMore StableMore efficient than GR24 in restoring wild-type tillering
MP104-MethoxyMore StableActive in triggering leaf senescence

This table is generated based on data presented in the cited research articles. nih.govresearchgate.net

Derivatives with Antimicrobial Potential

The search for novel antimicrobial agents is a critical endeavor in medicinal chemistry, driven by the rise of drug-resistant pathogens. bohrium.com Derivatives of 3-hydroxy-2-phenylacrylate, particularly those belonging to the class of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, have emerged as promising candidates. bohrium.comnih.gov These compounds, often synthesized via the Baylis-Hillman reaction, have been screened for their in vitro antimicrobial activity, with many displaying potent efficacy against both bacteria and fungi. nih.govresearchgate.net

The antimicrobial strength of these derivatives is closely linked to their molecular structure, particularly the substituents on the phenyl ring. bohrium.com Research indicates that the stereoelectronic effect of the phenyl group, in conjunction with the acryl or acryloxy moieties, is a significant factor for high antimicrobial activity. researchgate.net Studies comparing phenyl acrylate derivatives to their aliphatic counterparts, such as cyclohexyl acrylate, have shown the former to have excellent activity, underscoring the importance of the aromatic ring. researchgate.net The synthesis of these molecules is often straightforward and utilizes low-cost starting materials, which, combined with their potent biological activity, positions them as valuable leads for the development of future therapeutic agents. bohrium.comnih.gov

Table 1: Influence of Phenyl Ring Substitution on Antimicrobial Activity of 3-hydroxy-2-methylene-3-phenylpropionic Acid Derivatives

Substituent on Phenyl Ring General Observed Activity Reference
Unsubstituted Devoid of activity bohrium.com
Chloro- Potent activity observed bohrium.com
Bromo- Potent activity observed researchgate.net

Applications in Materials Science

In the field of materials science, acrylate derivatives are fundamental building blocks, valued for their ability to undergo polymerization and form a wide array of materials with tailored properties. This compound, with its combination of a polymerizable acrylate group, a reactive hydroxyl group, and a bulky phenyl group, represents a functional monomer with significant potential for creating advanced polymers.

This compound is a promising monomeric unit for the synthesis of functional polymers. Related compounds, such as Methyl 2-phenylacrylate, are utilized in polymer production, often serving as initiators for free-radical polymerization to create cross-linked polymers. biosynth.com The incorporation of specific structural features into a polymer backbone is a key strategy for modulating the final material's properties. For instance, the introduction of a methyl group at the C2 position in the backbone of polyhydroxyalkanoates (PHAs) has been shown to enhance thermal stability and modify mechanical strength, yielding materials with properties comparable or superior to some commodity plastics. nsf.gov

The hydroxyl and phenyl groups of this compound are particularly important for property modulation. The hydroxyl group offers a site for post-polymerization modification or for forming hydrogen bonds, which can influence properties like solubility and thermal behavior. The phenyl group can enhance the thermal stability and alter the mechanical and optical properties of the resulting polymer. Copolymerization is another powerful technique for tailoring material characteristics. For example, grafting methyl acrylate onto medium-chain-length poly-3-hydroxyalkanoates has been shown to increase the degradation temperature of the material, indicating improved thermal stability. researchgate.net Similarly, incorporating specific functional monomers can bestow novel characteristics, such as antimicrobial activity, to widely used biomedical polymers like poly(2-hydroxyethyl methacrylate). nih.gov

Table 2: Potential Influence of Functional Groups in Acrylate Monomers on Polymer Properties

Functional Group Potential Effect on Polymer Properties Example from Related Compounds Reference
Phenyl Group Increases thermal stability, modifies mechanical properties. The stereoelectronic effect of the phenyl group is important for antimicrobial activity in functional acrylates. researchgate.net
Hydroxyl Group Provides sites for cross-linking and modification, influences solubility. Used in poly(2-hydroxyethyl methacrylate) for biomedical applications. nih.gov
Ester Group Influences degradability and polarity. Ester bonds in depside analogs are key to their degradable nature. nih.gov

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of a single stereoisomer of a chiral compound. wikipedia.org A key strategy in this field is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org An effective chiral auxiliary must be easily attached, exert a high degree of stereocontrol, and be readily removable from the product. wikipedia.org

The molecular structure of this compound contains features that are common in precursors to chiral auxiliaries and ligands. The presence of a hydroxyl group and a phenyl group in proximity to the acrylate system suggests potential for directing stereoselective reactions upon modification. For example, the well-known chiral auxiliary trans-2-phenyl-1-cyclohexanol (B1200244) utilizes a similar phenyl and hydroxyl arrangement to direct the stereochemistry of ene reactions. wikipedia.org Reduction of the double bond in this compound would generate a chiral center bearing both a hydroxyl and a phenyl group, creating a structural motif that could potentially be developed into a chiral auxiliary or ligand for asymmetric catalysis. However, while its structure suggests potential, the direct application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is not extensively documented in current literature. The development of polymer-supported chiral auxiliaries represents an advanced application, combining the principles of asymmetric synthesis with materials science to facilitate catalyst recovery and reuse. bath.ac.uk

Structure Reactivity and Structure Selectivity Relationships

Influence of Substituent Effects on Reaction Pathways and Outcomes

The electronic properties of the phenyl ring, modulated by various substituents, play a pivotal role in the reactivity of the entire molecule. Substituents can either donate or withdraw electron density from the aromatic ring, which in turn affects the electron density of the conjugated acrylate (B77674) system. These perturbations influence the rates and pathways of chemical reactions.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the phenyl ring through resonance and inductive effects. This increased electron density can be delocalized onto the acrylate double bond, enhancing its nucleophilicity and making the molecule more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring and the double bond. This deactivation makes the double bond less nucleophilic but can increase the electrophilicity of the carbon atoms, potentially favoring nucleophilic addition reactions.

The position of the substituent on the phenyl ring (ortho, meta, or para) also directs the outcome of reactions, particularly electrophilic aromatic substitution on the ring itself. Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups generally direct them to the meta position.

The influence of these electronic effects can be systematically studied by comparing the reaction kinetics of a series of para-substituted derivatives. For instance, in reactions where the acrylate acts as a nucleophile, a positive Hammett value (ρ) would indicate that electron-withdrawing groups accelerate the reaction, while a negative ρ value would suggest that electron-donating groups are favorable.

Table 1. Predicted Influence of Phenyl Ring Substituents on the Reactivity of the Acrylate Double Bond in Methyl (Z)-3-hydroxy-2-phenylacrylate.
Substituent (at para-position)Electronic EffectPredicted Effect on Acrylate NucleophilicityFavored Reaction Type (at double bond)
-OCH₃ (Methoxy)Strongly Electron-DonatingIncreasedElectrophilic Addition
-CH₃ (Methyl)Weakly Electron-DonatingSlightly IncreasedElectrophilic Addition
-H (Hydrogen)Neutral (Reference)Baseline-
-Cl (Chloro)Weakly Electron-WithdrawingSlightly DecreasedNucleophilic Addition
-CN (Cyano)Strongly Electron-WithdrawingDecreasedNucleophilic Addition
-NO₂ (Nitro)Strongly Electron-WithdrawingStrongly DecreasedNucleophilic Addition

Stereochemical Control in Reactions and Product Distribution (E/Z Isomerism)

The geometry of the double bond in this compound is a critical determinant of its three-dimensional structure and, consequently, its reactivity. The "(Z)" designation indicates that the higher priority groups on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group has a higher priority than the methoxycarbonyl group on one carbon, and the hydroxyl group has a higher priority than the hydrogen atom on the other.

The synthesis of α,β-unsaturated esters like this compound often involves condensation reactions (e.g., Knoevenagel or Wittig-type reactions) where the stereochemical outcome can be controlled. The choice of reactants, catalysts, and reaction conditions can favor the formation of one isomer over the other. For instance, the use of specific bases or catalysts can steer the reaction towards the thermodynamically more stable (often the E-isomer) or the kinetically favored product (which can be the Z-isomer). Achieving high stereoselectivity for the (Z)-isomer is a key synthetic challenge.

Once formed, the (Z)-configuration influences how the molecule interacts with other reactants. The spatial arrangement of the phenyl, hydroxyl, and methoxycarbonyl groups creates a specific steric environment around the reactive double bond. This can lead to diastereoselective reactions, where a reagent approaches the molecule from the less hindered face, resulting in a specific stereoisomer of the product. The relative positioning of the functional groups in the (Z)-isomer can also facilitate or hinder intramolecular reactions, such as cyclizations, compared to its (E)-isomer counterpart.

Table 2. Cahn-Ingold-Prelog (CIP) Priority Assignment for Substituents on the Double Bond of Methyl 3-hydroxy-2-phenylacrylate.
Alkene CarbonAttached Group 1CIP Priority 1Attached Group 2CIP Priority 2Isomer Configuration
C2-C₆H₅ (Phenyl)High-COOCH₃ (Methoxycarbonyl)Low(Z)-Isomer: High priority groups (-C₆H₅ and -OH) are on the same side of the double bond.
C3-OH (Hydroxyl)High-H (Hydrogen)Low
C2-C₆H₅ (Phenyl)High-COOCH₃ (Methoxycarbonyl)Low(E)-Isomer: High priority groups (-C₆H₅ and -OH) are on opposite sides of the double bond.
C3-OH (Hydroxyl)High-H (Hydrogen)Low

Conformational Dynamics and Their Impact on Reactivity and Selectivity

Beyond the fixed geometry of the double bond, this compound possesses conformational flexibility due to rotation around its single bonds. The key rotational degrees of freedom are the C-C bond connecting the phenyl ring to the acrylate and the C-C bond of the ester group. The relative orientation of the phenyl ring with respect to the acrylate plane is particularly important.

The rotation around the C(sp²)-C(aryl) bond is subject to an energy barrier. This barrier arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the acrylate backbone, as well as from the loss of π-conjugation when the ring is twisted out of the plane of the double bond. The molecule will preferentially adopt conformations that minimize these steric clashes and maximize electronic stabilization. Theoretical calculations and molecular dynamics simulations can be employed to explore the conformational landscape and identify low-energy conformers.

Table 3. Key Rotational Bonds and Their Potential Impact on the Reactivity of this compound.
Rotational BondDescription of MotionPrimary Energy Barrier SourceImpact on Reactivity and Selectivity
C(acrylate)-C(phenyl)Rotation of the phenyl ring relative to the acrylate plane.Steric hindrance (ortho-hydrogens vs. acrylate groups) and loss of conjugation.Affects π-orbital overlap, influencing electronic properties of the double bond. Governs steric accessibility to the double bond and the phenyl ring.
C(acrylate)-C(ester)Rotation of the methoxycarbonyl group.Steric hindrance and dipole-dipole interactions.Influences the steric environment near the phenyl ring and hydroxyl group. Can affect intramolecular hydrogen bonding possibilities.
C-O (ester)Rotation of the methyl group.Minimal steric hindrance.Generally has a minor impact on overall reactivity but can influence solvation.

Role of Intermolecular Interactions and Self-Assembly in Catalysis

The functional groups within this compound—specifically the hydroxyl group, the ester carbonyl, and the aromatic phenyl ring—enable a range of non-covalent intermolecular interactions. These interactions can lead to the formation of ordered supramolecular structures or play a crucial role in catalyst-substrate binding.

The most significant interaction is hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. This can lead to the formation of dimers or larger aggregates in solution or in the solid state. Such pre-association of molecules through hydrogen bonding can significantly influence reaction kinetics, for example, by reducing termination rates in polymerization reactions. In a catalytic context, the hydroxyl group can bind to a catalyst's active site, orienting the molecule for a specific transformation.

Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems, including other molecules of itself or aromatic moieties within a catalyst. These interactions, though weaker than hydrogen bonds, can contribute to the stability of catalyst-substrate complexes and influence the stereochemical outcome of a reaction.

The combination of hydrogen bonding and π-stacking can lead to self-assembly, where molecules spontaneously organize into well-defined, non-covalently linked structures. If these assemblies possess catalytic activity or can template a reaction, they can provide a powerful tool for controlling reactivity and selectivity. For instance, an ordered assembly could create chiral pockets or channels that enforce a specific reaction pathway on a bound substrate.

Table 4. Potential Intermolecular Interactions and Their Role in the Catalysis of this compound.
Type of InteractionParticipating Functional Group(s)DescriptionPotential Role in Catalysis
Hydrogen Bonding (Donor)-OH (Hydroxyl)The hydroxyl proton forms a non-covalent bond with an electronegative atom (e.g., O, N) on another molecule or catalyst.Anchoring the substrate to the catalyst's active site; orienting the molecule for stereoselective attack; activating the substrate.
Hydrogen Bonding (Acceptor)C=O (Ester Carbonyl)The lone pair on the carbonyl oxygen accepts a proton from a hydrogen bond donor.Binding to acidic sites on a catalyst; participating in a hydrogen-bond network to stabilize a transition state.
π-π Stacking-C₆H₅ (Phenyl Ring)Attractive, noncovalent interactions between the π-electron clouds of aromatic rings.Stabilizing the catalyst-substrate complex; influencing enantioselectivity in asymmetric catalysis through facial discrimination.
Dipole-Dipole Interactions-COOCH₃ (Ester Group)Attractive forces between the permanent dipoles of the ester functional groups.Contributes to the overall binding energy and orientation within a catalyst's active site; can influence self-assembly into ordered structures.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future research will likely focus on the development of more efficient and selective catalytic systems for the synthesis of Methyl (Z)-3-hydroxy-2-phenylacrylate and its analogs. While traditional methods have proven effective, there is a continuous drive towards catalysts that offer higher turnover numbers, operate under milder reaction conditions, and provide exquisite control over stereochemistry.

One promising avenue is the exploration of first-row transition metal catalysts. For instance, nickel-based catalysts have shown significant promise in the synthesis of acrylate (B77674) derivatives from ethylene (B1197577) and carbon dioxide. researchgate.nethte-company.comresearchgate.netproquest.com The development of novel ligand architectures for these nickel catalysts could lead to improved activity and selectivity in the synthesis of functionalized phenylacrylates.

Another area of interest is the use of copper-based catalytic systems, particularly in the context of atom transfer radical polymerization (ATRP) for creating polymers with acrylate functionalities. mdpi.com Novel catalytic systems for AGET (Activators Generated by Electron Transfer) ATRP are being explored to increase the rate of polymerization while maintaining control over the molecular weight distribution. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Acrylate Synthesis

Catalyst Type Potential Advantages Research Focus
Nickel-based Utilization of abundant C1 feedstocks (CO2), high atom economy. researchgate.nethte-company.comresearchgate.netproquest.com Ligand design for improved efficiency and selectivity in carboxylation reactions. researchgate.net
Copper-based Controlled polymerization of acrylate monomers, potential for novel polymer architectures. mdpi.com Development of new reducing agents and ligands for AGET ATRP to enhance reaction rates. mdpi.com

| Bifunctional | Increased synthetic efficiency, reduced waste generation. | Design of catalysts capable of mediating tandem or cascade reactions for the synthesis of complex derivatives. |

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry techniques is set to revolutionize the synthesis and screening of this compound derivatives. syrris.comvapourtec.comresearchgate.net Automated flow chemistry platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. vapourtec.comresearchgate.net

These systems are particularly well-suited for the rapid generation of compound libraries, enabling high-throughput screening for various applications. syrris.com By systematically varying substituents on the phenyl ring or the acrylate moiety, researchers can quickly explore the structure-activity relationships of new derivatives. The use of modular flow chemistry systems allows for the integration of multiple reaction and purification steps into a continuous process, significantly reducing manual intervention and accelerating the discovery timeline. syrris.comyoutube.com

The benefits of this approach include:

Enhanced Reaction Control: Precise manipulation of reaction conditions leads to higher yields and purity. researchgate.net

Improved Safety: Handling of hazardous reagents and intermediates is minimized in a closed-loop system. researchgate.net

Scalability: Optimized reaction conditions in a flow reactor can be directly scaled up for larger-scale production without extensive re-optimization. syrris.com

High-Throughput Synthesis: Automated platforms can perform numerous reactions in parallel or sequentially, facilitating the rapid synthesis of diverse compound libraries. vapourtec.com

Advanced In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the development of more efficient synthetic routes. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of reaction kinetics and identifying transient intermediates. acs.orgacs.orgtandfonline.comnih.govrsc.org

Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to continuously track the concentration of reactants, products, and key intermediates throughout the course of a reaction. acs.orgacs.org This provides valuable kinetic data that can be used to elucidate reaction pathways and optimize reaction conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for monitoring bulk photopolymerization reactions of acrylate-based systems. nih.gov This technique provides detailed information about the chemical environment of different nuclei, allowing for the unambiguous identification of various species in the reaction mixture. nih.gov

Raman spectroscopy is also a valuable tool for the in-situ, real-time biochemical evaluation and can be used to monitor the degree of polymerization. rsc.org

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Obtained Advantages
ATR-FTIR Real-time concentration profiles of reactants and products, reaction kinetics. acs.orgacs.org Robust, commercially available probes, suitable for a wide range of reaction conditions. acs.org
In-situ NMR Detailed structural information, identification of intermediates, monomer conversion rates. nih.gov High spectral resolution, rich chemical information. nih.gov

| Raman Spectroscopy | Degree of polymerization, molecular orientation in polymers. rsc.org | Non-invasive, can be used for in-situ analysis. rsc.org |

Rational Design of Derivatives with Tunable Reactivity via Computational Screening

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel this compound derivatives with tailored properties. nih.gov Through computational screening, it is possible to predict the electronic, steric, and reactive properties of a vast number of virtual compounds before committing to their synthesis. chemrxiv.org

Quantum mechanical calculations can be employed to understand the reactivity of the acrylate system and to predict the outcome of various chemical transformations. nih.gov Molecular Electron Density Theory (MEDT) is one such tool that can explain organic chemical reactivity. nih.gov

By systematically modifying the substituents on the aromatic ring or the ester group, researchers can tune the reactivity of the molecule for specific applications. For example, in the design of novel bioactive compounds, computational docking studies can be used to predict the binding affinity of different derivatives to a target protein. nih.govresearchgate.net This approach was successfully used in the design of acrylate-based derivatives as potential combretastatin (B1194345) analogues, where molecular modeling helped to understand the interaction with the colchicine-binding region on tubulin. researchgate.net

This in-silico approach significantly accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Exploration of New Application Avenues in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it an attractive building block for applications in both chemical biology and materials science.

In chemical biology , the functional groups of this molecule can be leveraged for bioconjugation and the development of molecular probes. The acrylate moiety can participate in Michael additions with biological nucleophiles, while the hydroxyl and phenyl groups offer sites for further functionalization. There is potential for the development of derivatives that can be used to label proteins, nucleic acids, or other biomolecules for imaging or diagnostic purposes. The late-stage modification of natural residues, such as serine, using acrylate derivatives offers a powerful strategy for generating analogue libraries of peptides with enhanced therapeutic properties. acs.org

In materials science , this compound and its derivatives can serve as monomers for the synthesis of novel polymers with tailored properties. nih.govresearchgate.net The phenyl group can enhance the thermal stability and mechanical properties of the resulting polymer, while the hydroxyl group can be used for cross-linking or post-polymerization modification. cureusjournals.com There is growing interest in developing biodegradable polymers from renewable resources, and acrylate-based polymers are being explored for applications in packaging and biomedicine. nsf.gov The functionalization of methacrylate-based hydrogels with peptides via "click" chemistry has been shown to improve cell adhesion and proliferation, opening up applications in tissue engineering. qut.edu.au

Table 3: Potential Applications in Emerging Fields

Field Potential Application Key Features of this compound
Chemical Biology Molecular probes, bioconjugation reagents, building blocks for noncanonical amino acids. acs.org Reactive acrylate moiety, functionalizable hydroxyl and phenyl groups.

| Materials Science | Monomers for specialty polymers, cross-linking agents, components of biodegradable materials and hydrogels. nih.govresearchgate.netqut.edu.au | Phenyl group for enhanced thermal/mechanical properties, hydroxyl group for modification. cureusjournals.com |

Q & A

Q. How does the Z-configuration influence the compound’s reactivity in subsequent chemical reactions compared to the E-isomer?

  • Steric Effects : The Z-isomer’s substituent proximity may hinder nucleophilic attack on the ester group, reducing hydrolysis rates.
  • Electronic Effects : Conjugation differences alter electrophilicity; Z-isomers often exhibit lower reactivity in Diels-Alder reactions .
  • Experimental Validation : Compare reaction kinetics using HPLC or GC-MS to quantify isomer-specific product distributions .

Q. What computational methods can predict the preferred conformation of this compound in solution, and how do these compare with experimental data?

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental values .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict conformational stability .
  • Validation : Overlay computational models with crystallographic coordinates (e.g., CIF files) to assess accuracy .

Methodological Notes

  • Data Contradiction Analysis : When spectroscopic and crystallographic data conflict, re-examine sample purity (e.g., via HPLC ) or refine crystallographic models using multiple software suites (SHELXL vs. OLEX2 ).
  • Isomer Differentiation : Employ chiral stationary phases in chromatography to separate Z/E isomers, leveraging retention time differences .

Retrosynthesis Analysis

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Reactant of Route 1
Methyl (Z)-3-hydroxy-2-phenylacrylate
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Reactant of Route 2
Methyl (Z)-3-hydroxy-2-phenylacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.